1,4-Diazepan-5-one;dihydrochloride

Description

Contextualization within Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, such as azepines and diazepines, represent a crucial class of compounds in medicinal chemistry. numberanalytics.com These structures are integral to a variety of approved drugs and promising therapeutic leads, demonstrating a wide spectrum of biological activities, including applications as antibacterial, anticancer, and antiviral agents. nih.gov The non-planar and flexible nature of the seven-membered ring offers a unique three-dimensional scaffold that can be exploited for the design of novel drugs with improved pharmacological profiles. researchgate.net While many nitrogen heterocycles found in nature serve as the basis for therapeutic agents, a significant portion of those currently in use or under investigation are synthetic or semi-synthetic in origin. nih.gov

Structural Features and Chemical Classification of 1,4-Diazepan-5-one (B1224613)

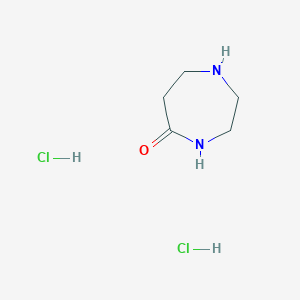

1,4-Diazepan-5-one is a heterocyclic compound featuring a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This structure classifies it as a diazepanone, a subtype of diazepines. The dihydrochloride (B599025) salt form indicates that the two nitrogen atoms, which are basic, have been protonated to form ammonium (B1175870) centers, with two chloride ions providing the counter-charge. This salt form often enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for certain research applications.

Table 1: Chemical and Physical Properties of 1,4-Diazepan-5-one

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| CAS Number | 34376-54-0 |

| Appearance | Solid |

| IUPAC Name | 1,4-diazepan-5-one |

Data sourced from PubChem CID 2737264 nih.gov

Table 2: Chemical and Physical Properties of 1,4-Diazepan-5-one;dihydrochloride

| Property | Value |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| CAS Number | Not available |

| Appearance | Solid |

| IUPAC Name | 5-oxo-1,4-diazepane;dihydrochloride |

Data sourced from PubChem CID 23090369 nih.gov

Significance of 1,4-Diazepane Scaffolds in Contemporary Chemical Research

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. A notable example is its presence in a class of orexin (B13118510) receptor antagonists developed for the treatment of insomnia. nih.gov The diazepane ring acts as a central constraint, influencing the spatial arrangement of substituents and their interaction with biological targets. nih.gov Furthermore, the related 1,4-benzodiazepine (B1214927) scaffold is of particular interest in drug design due to its favorable physicochemical properties, including a semi-rigid ring structure, a low number of rotatable bonds, and a balance of hydrogen bond donors and acceptors. nih.gov The versatility of these scaffolds allows for the creation of diverse chemical libraries for screening against various diseases.

Overview of this compound as a Subject of Academic Inquiry

This compound is primarily recognized as a building block or intermediate in organic synthesis. Its commercial availability from various chemical suppliers suggests its utility in research and development. geno-chem.commanchesterorganics.com While specific, in-depth academic studies focusing solely on this compound are not abundant in the public domain, its structural motifs are present in more complex molecules that are the subject of intensive research. The presence of two nitrogen atoms and a ketone functional group provides multiple reaction sites for further chemical modification, making it a versatile starting material for the synthesis of more elaborate 1,4-diazepane derivatives. These derivatives are often investigated for their potential biological activities, contributing to the broader exploration of the chemical space of seven-membered heterocycles.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12Cl2N2O |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,4-diazepan-5-one;dihydrochloride |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-1-2-6-3-4-7-5;;/h6H,1-4H2,(H,7,8);2*1H |

InChI Key |

GCIOMMLYRLBMMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNC1=O.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diazepan 5 One and Its Derivatives

The synthesis of the 1,4-diazepan-5-one (B1224613) scaffold is of significant interest due to its presence in various biologically active molecules. The inherent flexibility and multiple functionalization points of the seven-membered ring make it a valuable building block in medicinal chemistry. Various synthetic strategies have been developed to construct this heterocyclic system, ranging from classical cyclization reactions to more complex multi-component and rearrangement approaches.

**2.1. Strategies for the Preparation of the 1,4-Diazepan-5-one Ring System

The construction of the 1,4-diazepan-5-one ring is a key challenge that has been addressed through several distinct synthetic routes. These strategies primarily involve forming the seven-membered heterocyclic structure through cyclization reactions, ring expansions, or the assembly of multiple components. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Ring closure reactions are a fundamental approach to synthesizing cyclic compounds, including the 1,4-diazepan-5-one system. These methods typically involve the formation of one or two key bonds in an acyclic precursor to complete the seven-membered ring.

Intramolecular condensation involves a reaction between two functional groups within the same molecule to form a ring. libretexts.org Molecules containing both an amine and an ester or carboxylic acid, appropriately spaced, can undergo cyclization to form the lactam ring of the diazepanone. For instance, the reductive cyclization of precursors like 2-{N-[(2-amino-4-chloro-6-methoxypyrimidin-5-yl) methyl]-N-phenethylamino} acetonitrile (B52724) using reagents such as Raney nickel can lead to the formation of a diazepine (B8756704) ring system. researchgate.net While this specific example leads to a fused pyrimido[4,5-e] researchgate.netnih.govdiazepine, the underlying principle of intramolecular cyclization is a viable strategy for the core 1,4-diazepan-5-one structure. The success of these reactions often relies on achieving high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules like diazepines. mdpi.com A notable example is the catalytic multicomponent [5 + 2] cycloaddition reaction. nih.gov In this approach, air-stable azomethine ylides can be generated from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles, which then react with a suitable two-atom component to construct the seven-membered diazepine ring. nih.gov Other MCRs have been developed for synthesizing related benzodiazepine (B76468) structures, which involve the one-pot condensation of an aromatic diamine, an aldehyde, an isocyanide, and a keto-acid derivative, showcasing the power of this strategy for building diazepine frameworks. bohrium.com

Table 1: Schmidt Rearrangement for the Synthesis of N¹-alkyl-1,4-diazepin-5-ones

| Precursor (N-alkyl-4-piperidone) | Reagents | Product (N¹-alkyl-1,4-diazepin-5-one) | Yield | Reference |

| N-benzyl-4-piperidone | NaN₃, H₂SO₄ | 1-Benzyl-1,4-diazepan-5-one (B1267611) | Good | researchgate.netresearchgate.net |

| N-methyl-4-piperidone | Hydrazoic Acid | 1-Methyl-1,4-diazepan-5-one (B1296152) | Good | researchgate.netresearchgate.net |

The selection of appropriate precursors is critical for achieving high yields and selectivity in the synthesis of 1,4-diazepan-5-one. In the context of the Schmidt rearrangement, the primary precursors are N-substituted-4-piperidones. researchgate.net The nature of the substituent on the piperidone nitrogen (N-1) is retained in the final product, allowing for the introduction of diversity at this position. The stability of the precursor under the strong acidic conditions of the reaction is a key consideration.

For solid-phase syntheses of related benzo researchgate.netnih.govdiazepin-5-ones, primary amines are immobilized on a resin, converted to α-aminoketones, and then acylated. nih.gov The choice of the initial amine and the acylating agent dictates the final substitution pattern. The reduction of a nitro group in the acylating agent, followed by spontaneous ring closure, demonstrates how precursor design directly influences the cyclization step. nih.gov Similarly, in syntheses starting from amino acids, the side chain of the amino acid is incorporated into the final diazepine structure, providing a direct route to diverse derivatives. rsc.org

The formation of a salt, such as a dihydrochloride (B599025), is a common final step in the synthesis of amine-containing compounds like 1,4-diazepan-5-one. This process serves several purposes, including purification, stabilization, and improving the handling characteristics of the final product. The basic nitrogen atoms in the diazepanone ring can be protonated by strong acids like hydrochloric acid (HCl). The formation of the dihydrochloride salt implies that both nitrogen atoms in the 1,4-diazepan-5-one ring are protonated.

In a typical procedure, after the main reaction and workup, the crude product is dissolved in a suitable solvent, and a solution of HCl (e.g., HCl in ethanol (B145695) or diethyl ether) is added. This causes the hydrochloride salt to precipitate out of the solution, leaving impurities behind. For example, in the synthesis of related diazepine hydrochlorides, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is used for a reduction and cyclization step, which directly yields the hydrochloride salt of the product. jocpr.com The resulting crystalline solid is often more stable and less hygroscopic than the free base, making it easier to store and handle for further use.

Synthetic Strategies for 1,4-Diazepan-5-one and its Analogs

The 1,4-diazepan-5-one core is a significant heterocyclic scaffold in medicinal chemistry. Various synthetic methodologies have been developed to access this seven-membered ring system and its derivatives, allowing for the introduction of diverse substituents and the control of stereochemistry.

Chemical Reactivity and Mechanistic Investigations of 1,4 Diazepan 5 One;dihydrochloride

Acid-Base Properties and Protonation Equilibria of the Diazepane Nitrogens

The 1,4-diazepan-5-one (B1224613) structure contains two nitrogen atoms which are basic and can be protonated. The dihydrochloride (B599025) salt form of the compound indicates that both nitrogen atoms exist in a protonated state. The acid-base equilibria are crucial in understanding its reactivity, as the protonation state of the nitrogens dictates their nucleophilicity.

Table 1: pKa Values for Related 1,4-Benzodiazepine (B1214927) Compounds

| Compound | pKa Value | Protonation Site |

|---|---|---|

| Diazepam | 3.3 - 3.4 | Imine Nitrogen (N4) |

| Chlordiazepoxide | 4.6 | N-oxide |

| Medazepam | 4.4 | Imine Nitrogen (N4) |

| Oxazepam | 1.7 | Imine Nitrogen (N4) |

| Lorazepam | 1.3 | Imine Nitrogen (N4) |

Note: This data is for structurally related benzodiazepines and serves as an estimation of the potential acid-base properties.

Reactivity of the Carbonyl Group (5-one)

The carbonyl group at the 5-position is an amide carbonyl (a lactam), which influences its reactivity. Generally, amides are less reactive towards nucleophiles than ketones or aldehydes. However, the carbonyl group can still undergo certain transformations, most notably reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides. masterorganicchemistry.comwikipedia.org In the case of 1,4-diazepan-5-one, the expected product of the complete reduction of the carbonyl group would be the corresponding 1,4-diazepane, where the C=O group is converted to a CH₂ group. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Nucleophilic and Electrophilic Transformations of the Heterocycle

The nitrogen atoms of the 1,4-diazepan-5-one ring are nucleophilic centers, particularly when in their deprotonated (free base) form. This allows for a variety of substitution reactions.

The scientific literature reviewed does not provide specific examples of oxidation reactions involving the 1,4-diazepan-5-one ring itself.

As mentioned previously, the most significant reduction reaction for 1,4-diazepan-5-one involves the amide carbonyl group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the reduction of amides to amines. masterorganicchemistry.comwikipedia.org This transformation is a key method for the synthesis of fully saturated diazepane rings from their corresponding lactam precursors. The reaction involves the nucleophilic attack of hydride from LiAlH₄ on the carbonyl carbon. libretexts.orgyoutube.com

Table 2: Expected Product from the Reduction of 1,4-Diazepan-5-one

| Starting Material | Reagent | Product |

|---|

The nitrogen atoms in the 1,4-diazepan-5-one ring can act as nucleophiles, allowing for substitution reactions such as N-alkylation and N-acylation. The synthesis of various N-substituted derivatives has been reported, demonstrating the accessibility of the nitrogen atoms for chemical modification.

For instance, 1-benzyl-1,4-diazepan-5-one (B1267611) has been synthesized and characterized. nih.govnih.gov The existence of compounds like 1-methyl-1,4-diazepan-5-one (B1296152) and 1-acetyl-1,4-diazepan-5-one (B1376664) further confirms the feasibility of N-alkylation and N-acylation reactions. uni.lusigmaaldrich.com In related benzodiazepine (B76468) systems, N-methylation has also been documented as a viable transformation. nih.gov These substitutions are typically carried out under basic conditions to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Rearrangement Reactions and Ring Expansion/Contraction Studies

The formation of the 1,4-diazepan-5-one ring system can be achieved through ring expansion reactions of smaller heterocyclic precursors. One notable method is the Schmidt rearrangement. The treatment of N-alkyl-4-piperidones with hydrazoic acid induces a ring expansion to yield N¹-alkyl-1,4-diazepin-5-ones. nih.gov This reaction provides a direct synthetic route to the diazepan-5-one core structure.

While ring expansion is a documented pathway to this heterocyclic system, studies specifically detailing the rearrangement or ring contraction of 1,4-diazepan-5-one itself are not prominent in the surveyed literature.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Diazepan-5-one;dihydrochloride |

| 1,4-Diazepan-5-one |

| Diazepam |

| Chlordiazepoxide |

| Medazepam |

| Oxazepam |

| Lorazepam |

| Lithium aluminum hydride |

| 1,4-Diazepane |

| 1-Benzyl-1,4-diazepan-5-one |

| 1-Methyl-1,4-diazepan-5-one |

| 1-Acetyl-1,4-diazepan-5-one |

| N-alkyl-4-piperidones |

| Hydrazoic acid |

Thermal and Photochemical Stability of the 1,4-Diazepan-5-one Ring (excluding degradation in biological systems)

The 1,4-diazepan-5-one structure contains a seven-membered ring with two nitrogen atoms and a ketone functional group. The presence of the amide linkage within the ring is a key determinant of its stability. Generally, cyclic amides, or lactams, are relatively stable due to resonance stabilization of the amide bond. masterorganicchemistry.com This delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond, increasing its strength and rotational barrier.

Thermal Stability: In the absence of specific studies, it can be postulated that the thermal decomposition of the 1,4-diazepan-5-one ring would likely initiate at the weakest bonds or through energetically favorable rearrangement pathways. The presence of the dihydrochloride salt would introduce additional considerations, as the protonated amine groups could influence the decomposition mechanism, potentially through Hofmann elimination-type pathways if a suitable base is present, or by catalyzing hydrolysis if water is available.

Photochemical Stability: The photochemical reactivity of organic molecules is dictated by their ability to absorb ultraviolet or visible light, leading to electronic excitation. The 1,4-diazepan-5-one molecule contains a carbonyl chromophore which can undergo n→π* and π→π* transitions. Upon absorption of light, such excited states can lead to various photochemical reactions, including Norrish Type I and Type II cleavages, or photoreduction in the presence of a hydrogen donor. Studies on the photocatalytic degradation of the related compound diazepam have shown that transformation primarily occurs on the diazepine (B8756704) ring, leading to ring-opening or contraction. nih.gov While not directly applicable, this suggests that the 1,4-diazepan-5-one ring itself is susceptible to photochemical transformation.

Without experimental data, a quantitative assessment of the thermal and photochemical stability of this compound remains speculative.

Reaction Pathway Elucidation and Kinetic Analyses

Specific kinetic analyses and detailed mechanistic studies for reactions involving this compound are not documented in the accessible scientific literature. The reactivity of the 1,4-diazepan-5-one ring can be inferred from the functional groups present: a secondary amine, a secondary amide, and a ketone. The dihydrochloride form indicates that both nitrogen atoms are protonated.

Hydrolysis: One of the most fundamental reactions for amides is hydrolysis, which can be catalyzed by acid or base. masterorganicchemistry.com For the 1,4-diazepan-5-one ring, hydrolysis would lead to the cleavage of the amide bond, resulting in an amino acid derivative. The kinetics of hydrolysis for cyclic amides are influenced by ring strain and the stability of the resulting open-chain product. acs.org In the case of 1,4-diazepan-5-one, the seven-membered ring is relatively strain-free. The hydrolysis of related benzodiazepines, such as diazepam, has been studied and shown to proceed via different pathways depending on the pH, involving either amide or imine bond cleavage. nih.gov

A general mechanism for the acid-catalyzed hydrolysis of a cyclic amide involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com This is followed by the formation of a tetrahedral intermediate and subsequent ring opening.

Table 1: Postulated General Reaction Pathways for the 1,4-Diazepan-5-one Ring

| Reaction Type | Reagents/Conditions | Postulated Product(s) | General Mechanistic Steps |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 4-amino-2-(aminomethyl)butanoic acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Ring opening. |

| Base-Catalyzed Hydrolysis | OH⁻, Δ | Salt of 4-amino-2-(aminomethyl)butanoic acid | 1. Nucleophilic attack by hydroxide (B78521) on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Ring opening. 4. Deprotonation of the carboxylic acid. |

| Reduction | LiAlH₄ or similar reducing agents | 1,4-Diazepane | Reduction of the amide carbonyl group to a methylene (B1212753) group. |

| N-Alkylation | Alkyl halide, base | N-substituted 1,4-diazepan-5-one derivatives | Nucleophilic substitution at the secondary amine nitrogen. |

It is crucial to reiterate that the information presented in Table 1 is based on general chemical principles and not on specific experimental studies of this compound. The actual reaction pathways and kinetics would need to be determined through rigorous experimental investigation. The synthesis of various substituted 1,4-diazepine derivatives has been reported, often involving multi-step reactions where the diazepine ring is formed from acyclic precursors. ijpcbs.comnih.govnih.govresearchgate.net These synthetic routes provide some insight into the types of reactions the core structure can undergo.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 1,4-Diazepan-5-one (B1224613);dihydrochloride (B599025)

A suite of spectroscopic tools is employed to provide a comprehensive characterization of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and stereochemistry, while vibrational spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,4-Diazepan-5-one;dihydrochloride, offering precise insights into the proton and carbon environments and their interconnections.

Coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons and are crucial for determining the dihedral angles and thus the conformation of the seven-membered diazepane ring.

Table 1: Representative ¹H NMR Data for the 1,4-Diazepan-5-one Ring System (Note: Exact chemical shifts can vary based on solvent and concentration. The dihydrochloride salt form will influence the shifts of protons near the nitrogen atoms.)

| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~3.4 - 3.6 | Triplet (t) | ~5-7 |

| H-3 | ~3.0 - 3.2 | Triplet (t) | ~5-7 |

| H-6 | ~3.8 - 4.0 | Singlet (broad) or Triplet | - |

| H-7 | ~3.2 - 3.4 | Triplet (t) | ~5-7 |

| N-H (Amine/Ammonium) | Variable (broad) | Singlet (s) | - |

| N-H (Amide) | Variable (broad) | Singlet (s) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon (C-5) of the amide group is characteristically found far downfield.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment that helps to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons, like the carbonyl carbon, are not observed in DEPT spectra. uvic.ca This technique is invaluable for unambiguously assigning the methylene (B1212753) (CH₂) carbons within the diazepane ring. uvic.ca

Table 2: Representative ¹³C NMR and DEPT-135 Data for 1,4-Diazepan-5-one

| Carbon Position | Representative Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2 | ~45 - 50 | Negative |

| C-3 | ~40 - 45 | Negative |

| C-5 (C=O) | ~170 - 175 | Absent |

| C-6 | ~50 - 55 | Negative |

| C-7 | ~48 - 53 | Negative |

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by showing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu The spectrum displays the ¹H NMR spectrum on both axes, and cross-peaks indicate which protons are spin-spin coupled. sdsu.edu For 1,4-Diazepan-5-one, COSY would show correlations between the protons on C-2 and C-3, and between the protons on C-6 and C-7, confirming the connectivity within the ethylenediamine (B42938) and amino acid fragments of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. researchgate.net The spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. researchgate.net A cross-peak at a specific (¹H, ¹³C) coordinate confirms that the proton is bonded to that carbon. researchgate.net HSQC is essential for the definitive assignment of both the proton and carbon signals in the this compound spectrum. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, key vibrational bands confirm the presence of its characteristic functional groups. The dihydrochloride form means the amine groups will be protonated as ammonium (B1175870) salts.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Description |

| N⁺-H | Stretch | ~2400 - 3000 (broad) | Characteristic of ammonium salts. |

| N-H (Amide) | Stretch | ~3200 - 3400 | Amide N-H stretching vibration. |

| C-H | Stretch | ~2850 - 3000 | Aliphatic C-H stretching. |

| C=O (Amide I) | Stretch | ~1650 - 1680 | Strong absorption due to the carbonyl group of the lactam. |

| N-H (Amide II) | Bend | ~1550 - 1640 | Bending vibration coupled with C-N stretching. |

| C-N | Stretch | ~1000 - 1250 | Carbon-nitrogen bond stretching. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of 1,4-Diazepan-5-one is C₅H₁₀N₂O, with a monoisotopic mass of approximately 114.08 Da. uni.lunih.gov

For this compound, electrospray ionization (ESI) is a common technique, which would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 115.09. uni.lu

Under collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecule will break apart in a predictable manner. The fragmentation of the seven-membered diazepine (B8756704) ring is a key diagnostic feature. Common fragmentation pathways for related diazepine structures involve the loss of small, stable molecules.

Table 4: Predicted Mass Spectrometry Data for 1,4-Diazepan-5-one

| Ion | m/z (approx.) | Description |

| [M+H]⁺ | 115.09 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | 137.07 | Sodiated adduct. uni.lu |

| [M+H-CO]⁺ | 87.08 | Loss of carbon monoxide from the parent ion. |

| [M+H-C₂H₄N]⁺ | 72.04 | Cleavage of the ethylenediamine bridge. |

The analysis of these fragments helps to confirm the connectivity and the presence of the lactam functionality within the seven-membered ring structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A key example is the crystal structure of 1-Benzyl-1,4-diazepan-5-one (B1267611). nih.gov The crystallographic data reveals that the seven-membered diazepane ring adopts a chair-like conformation. nih.gov In this conformation, the atoms C1, C2, C3, and C4 form a relatively planar "seat," with the nitrogen atom N2 deviating on one side of this plane and the N1-C5 group deviating on the other. nih.gov This arrangement minimizes torsional and steric strain within the ring.

Intermolecular interactions are crucial for the stability of the crystal lattice. In the case of 1-Benzyl-1,4-diazepan-5-one, the molecules form dimers through intermolecular N—H···O hydrogen bonds. nih.gov These dimers are further linked into infinite sheets by C—H···O interactions, creating a stable supramolecular assembly. nih.gov

| Parameter | Value nih.gov |

|---|---|

| Empirical formula | C12H16N2O |

| Formula weight | 204.27 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (ų) | 1130.3 (4) |

| Z | 4 |

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···O1i | 0.86 | 2.00 | 2.821 (5) | 160 |

Symmetry code: (i) -x+1, -y+1, -z+1. nih.gov

Conformational Dynamics of the Seven-Membered 1,4-Diazepane Ring System

The seven-membered ring of 1,4-diazepan-5-one is conformationally flexible. Understanding its dynamic behavior, including ring puckering, inversion, and the influence of substituents, is essential for a complete structural description.

The 1,4-diazepane ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. The interconversion between these forms is a dynamic process known as ring inversion. While specific experimental data on the ring inversion barrier of the parent 1,4-diazepan-5-one is scarce, studies on the related 1,4-benzodiazepine (B1214927) system provide valuable insights. For instance, ab initio calculations on diazepam and its derivatives have shown that the diazepine ring adopts a boat-like conformation and can undergo ring inversion. nih.gov The calculated ring inversion barrier for diazepam is approximately 17.6 kcal/mol. nih.gov It is plausible that the 1,4-diazepan-5-one ring also possesses a significant, though not insurmountable, energy barrier for ring inversion, allowing for conformational flexibility at room temperature.

The introduction of a nitroso group at one of the nitrogen atoms of the 1,4-diazepan-5-one ring can lead to the formation of rotational isomers, or rotamers. This is due to the partial double-bond character of the N-N bond, which restricts rotation. This can result in syn and anti conformers, depending on the orientation of the nitroso oxygen relative to the adjacent substituents.

Substituents on the 1,4-diazepan-5-one ring can have a profound impact on its preferred conformation and the dynamics of ring inversion. As observed in the crystal structure of 1-Benzyl-1,4-diazepan-5-one, the bulky benzyl (B1604629) group at the N1 position likely plays a role in stabilizing the observed chair-like conformation. nih.gov

In general, bulky substituents tend to occupy equatorial positions to minimize steric hindrance. The electronic nature of the substituents can also influence the ring's geometry. Electron-withdrawing or electron-donating groups can alter bond lengths and angles within the ring, thereby affecting the relative energies of different conformations. Further computational and experimental studies are needed to systematically map the conformational landscape of substituted 1,4-diazepan-5-ones.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations offer a fundamental understanding of how electrons are distributed within a molecule, which dictates its bonding, polarity, and reactive sites. For 1,4-diazepan-5-one (B1224613);dihydrochloride (B599025), methods like Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing a detailed picture of its electronic landscape. northwestern.edu

In the parent 1,4-diazepan-5-one molecule, the electron density is highest around the electronegative oxygen atom of the carbonyl group and the two nitrogen atoms. The presence of the amide functional group creates a delocalized system of pi-electrons across the N-C=O moiety.

The formation of the dihydrochloride salt drastically alters this electronic structure. The protonation of the two nitrogen atoms to form ammonium (B1175870) cations (R-NH₂⁺-) localizes significant positive charge on these centers. This has a cascading effect on the rest of the molecule, withdrawing electron density from adjacent carbon atoms. An electrostatic potential map, calculated via DFT, would visually represent these changes, showing concentrated negative potential (red) around the carbonyl oxygen and the chloride anions, and strong positive potential (blue) around the N-H protons of the ammonium groups.

Table 1: Summary of Quantum Chemical Calculations for Electronic Structure Analysis

| Calculation Type | Information Provided | Relevance to 1,4-Diazepan-5-one;dihydrochloride |

| Geometry Optimization | Provides the lowest energy 3D structure (bond lengths, angles). | Determines the fundamental shape and strain of the protonated seven-membered ring. |

| Electrostatic Potential (ESP) Mapping | Visualizes charge distribution and predicts sites for electrostatic interactions. | Identifies the positively charged amine protons and negatively charged chloride ions. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines the energy of the highest and lowest energy electrons, indicating reactivity. | Assesses the electronic stability and electrophilic/nucleophilic character. |

| Natural Bond Orbital (NBO) Analysis | Calculates atomic charges and analyzes donor-acceptor (hyperconjugative) interactions. | Quantifies the positive charge on the nitrogen atoms and its effect on bonding. |

Conformational Energy Landscape Exploration and Global Minimum Identification

The seven-membered diazepane ring is highly flexible and can adopt multiple conformations. slideshare.netprinceton.edu Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroatomic derivatives exist as a dynamic equilibrium of several low-energy structures, principally the chair, boat, and a family of twist-boat and twist-chair forms. cdnsciencepub.com

Computational chemistry is essential for exploring this complex conformational energy landscape. By systematically rotating the single bonds (dihedral angles) within the ring and calculating the potential energy at each point, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states connecting them.

For substituted 1,4-diazepan-5-ones, X-ray crystallography studies have shown that the seven-membered ring often adopts a chair-like conformation. It is computationally predicted that for the unsubstituted ring, the global minimum (the most stable conformation) is likely a twist-chair form, with other chair and boat forms being slightly higher in energy. The introduction of the amide group and, crucially, the protonation and interaction with chloride ions in the dihydrochloride salt, will influence the relative energies of these conformers. The electrostatic repulsion between the two protonated nitrogen centers may favor conformations that maximize their separation.

Table 2: Hypothetical Relative Energies of 1,4-Diazepan-5-one Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) | Brief Description |

| Twist-Chair | 0.00 | Likely the global minimum, balancing torsional and angle strain. |

| Chair | 1.5 - 2.5 | A higher energy local minimum, often observed in substituted derivatives. cdnsciencepub.com |

| Twist-Boat | 2.0 - 3.5 | A flexible conformation part of the pseudorotation pathway. |

| Boat | 4.0 - 5.5 | Generally a high-energy conformation due to eclipsing and transannular strain. |

Note: These values are illustrative and would require specific calculations (e.g., at the B3LYP/6-31G(d) level) for precise determination.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of ¹H and ¹³C nuclei. mdpi.comnih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a calculated standard, like tetramethylsilane (B1202638) (TMS). For improved accuracy, a linear regression analysis comparing a set of known experimental shifts with calculated values is often performed to generate a scaling factor. nih.gov

For this compound, the protonation at the nitrogen atoms is expected to cause a significant downfield shift (higher ppm) for the protons on the nitrogens (N-H) and the adjacent methylene (B1212753) groups (-CH₂-) due to the deshielding effect of the positive charge. rsc.org

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can be extended to compute the vibrational frequencies of the molecule. This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting frequencies correspond to the molecule's infrared (IR) and Raman spectral bands. A key diagnostic is the C=O stretch of the amide group, typically appearing as a strong band in the IR spectrum. Comparing the calculated vibrational spectrum with experimental data can confirm the molecule's structure and conformational state. Furthermore, a frequency calculation must yield all positive (real) frequencies to confirm that the optimized structure is a true energy minimum.

Table 3: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO-Predicted δ (ppm) | Assignment |

| C2 | 45.8 | 46.2 | -CH₂- adjacent to N1 |

| C3 | 48.2 | 48.5 | -CH₂- adjacent to N4 |

| C5 | 175.1 | 174.8 | Carbonyl Carbon (C=O) |

| C6 | 40.5 | 40.9 | -CH₂- adjacent to Carbonyl |

| C7 | 49.6 | 49.9 | -CH₂- between N1 and N4 |

Note: Values are for illustrative purposes. Actual shifts depend heavily on solvent and experimental conditions.

Reaction Pathway Modeling and Transition State Analysis of Chemical Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into reaction rates and pathways that are difficult to probe experimentally. A relevant chemical transformation for 1,4-diazepan-5-one is the hydrolysis of its internal amide bond, which would break the seven-membered ring.

Modeling this reaction involves identifying and calculating the energies of the key species along the reaction coordinate: the reactants (diazepanone and water), the transition state (TS), and the products (the ring-opened amino acid). nih.gov The transition state is a high-energy, transient structure that represents the peak of the energy barrier between reactants and products. blogspot.com

Specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are used to locate the precise geometry of the TS. A crucial validation step is a frequency calculation on the proposed TS structure; a true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction pathway (e.g., the simultaneous breaking of the C-N bond and formation of a C-O bond). blogspot.com The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. Such calculations can reveal, for instance, whether the reaction is more favorable under acidic or basic conditions. rsc.orgmcmaster.ca

Table 4: Key Components of a Reaction Pathway Calculation for Amide Hydrolysis

| Component | Description | Key Computational Output |

| Reactant Complex | Optimized geometry of 1,4-diazepan-5-one interacting with a water molecule. | Ground state energy (E_react) |

| Transition State | The highest energy point on the reaction path, where bonds are partially broken/formed. | Geometry and energy (E_TS) |

| Product Complex | Optimized geometry of the ring-opened product. | Final state energy (E_prod) |

| Activation Energy | The energy barrier for the reaction (E_TS - E_react). | Determines the theoretical rate. |

Molecular Dynamics Simulations for Dynamic Behavior of the Ring System

While quantum mechanics excels at describing static electronic structures, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.org This approach is perfectly suited to exploring the flexibility and dynamic behavior of the 1,4-diazepan-5-one ring. acs.orgarxiv.org

An MD simulation begins by placing the molecule of interest, along with the two chloride counter-ions, into a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are governed by a set of simplified potential energy functions known as a force field. The simulation then solves Newton's equations of motion iteratively, tracking the trajectory of every atom over a set period, typically nanoseconds to microseconds.

For this compound, MD simulations can visualize the dynamic puckering of the seven-membered ring, showing transitions between various chair, boat, and twist conformations. arxiv.org It also allows for the study of the movement and residence time of the chloride ions and water molecules around the protonated amine sites. Analysis of the simulation trajectory can provide quantitative measures of flexibility, such as the Root Mean Square Fluctuation (RMSF) of each atom, revealing which parts of the ring are most rigid or mobile.

Table 5: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy functions for all atomic interactions. |

| Solvent Model | TIP3P, SPC/E | Provides an explicit representation of water molecules. |

| System Size | ~5000 atoms (solute + ions + solvent) | Creates a periodic system that mimics bulk solution. |

| Temperature | 298 K (25 °C) | Simulates the system at a constant, physiologically relevant temperature. |

| Pressure | 1 atm | Simulates the system at a constant pressure. |

| Simulation Time | 100 - 500 nanoseconds | Allows for sufficient sampling of conformational space and dynamic events. |

Investigation of Non-Covalent Interactions within the Molecular Structure

The primary non-covalent forces are the strong electrostatic interactions and hydrogen bonds between the protonated ammonium groups (-NH₂⁺-) and the chloride (Cl⁻) anions. The N-H groups act as potent hydrogen bond donors, while the chloride ions are strong acceptors. Additionally, the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to identify and characterize these interactions. researchgate.netrsc.org QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, the properties of which indicate the strength and nature (covalent vs. non-covalent) of the interaction. NCI plots provide a visually intuitive 3D map of the non-covalent interactions within the molecule, color-coding them by strength and type (e.g., attractive hydrogen bonds vs. repulsive steric clashes). These analyses can reveal both intramolecular hydrogen bonds that help stabilize a particular ring conformation and the extensive intermolecular network of interactions with the chloride ions and surrounding solvent.

Table 6: Principal Non-Covalent Interactions in this compound

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Significance |

| Ion-Pairing/H-Bond | N1-H, N4-H | Cl⁻ | Strongest interactions, defining the salt structure and crystal lattice. |

| Hydrogen Bond | N1-H, N4-H | O=C5 (intramolecular) | Can stabilize specific ring conformations. |

| Hydrogen Bond | N1-H, N4-H | O (water) | Governs solvation and solubility. |

| Hydrogen Bond | O-H (water) | O=C5, Cl⁻ | Water molecules bridging different parts of the molecule or other ions. |

Role in Complex Chemical Synthesis and Material Science

1,4-Diazepan-5-one (B1224613) as a Versatile Synthetic Intermediate

The 1,4-diazepan-5-one core is a valuable intermediate in organic synthesis due to its multiple reactive sites. The two secondary amine groups and the carbonyl group can be selectively functionalized to create a wide array of derivatives. The dihydrochloride (B599025) salt form enhances the stability and solubility of the compound for certain applications and can be neutralized in situ for subsequent reactions.

One of the primary uses of this compound is as a precursor for N-substituted derivatives. For instance, 1-Benzyl-1,4-diazepan-5-one (B1267611), a direct derivative, is recognized as a key diazepane intermediate. researchgate.net The synthesis of such compounds often involves the reaction of 1,4-diazepan-5-one with various electrophiles. The hydrochloride salt of a related diazepanone, for example, can be prepared by passing HCl gas through an ether solution of the parent compound, which is then used in subsequent reactions like N-nitrosation. uq.edu.au This highlights a common strategy where the hydrochloride is used as a stable, handleable form of the amine.

The reactivity of the diazepanone structure allows for its incorporation into more complex molecular frameworks. Its utility as a building block is foundational to the synthesis of a broad spectrum of heterocyclic compounds. mdpi.com

Development of Novel Heterocyclic Scaffolds Utilizing the 1,4-Diazepanone Core

The 1,4-diazepanone structure is considered a "privileged scaffold" in chemistry. chem960.com This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme. While the original context is often medicinal, the principle of using a core structure to generate diverse chemical entities is a central theme in modern synthetic chemistry. The diazepanone core is particularly useful for constructing seven-membered heterocyclic systems, which are prevalent in various areas of chemical research. uq.edu.auambeed.com

Synthetic chemists have developed numerous protocols to build upon the 1,4-diazepanone core. These methods include:

Condensation Reactions: The reaction of o-phenylenediamines with various carbonyl compounds is a classic method for creating benzodiazepine (B76468) structures, which are fused-ring systems containing the diazepine (B8756704) core. ambeed.com

Multicomponent Reactions: One-pot multicomponent reactions are employed to rapidly assemble diverse benzodiazepine scaffolds, demonstrating the efficiency of using foundational building blocks like diazepanone derivatives.

Ring Modifications: The core can be modified through various synthetic transformations to produce novel heterocyclic systems. For example, the Schmidt rearrangement has been used to synthesize a series of r-2,c-7-diaryl-1,4-diazepan-5-ones.

Below is a table summarizing examples of heterocyclic scaffolds derived from the diazepine framework.

| Base Scaffold | Synthetic Method | Resulting Heterocycle Class | Significance |

| o-Phenylenediamine (B120857) & Ketones | Condensation | 1,5-Benzodiazepines | A widely used method for accessing this important class of fused heterocycles. |

| Methyl Anthranilate | Ugi-4CR, Deprotection, Cyclization | 1,4-Benzodiazepine (B1214927) Scaffolds | A multi-step, one-pot approach to generate diverse libraries of compounds. |

| Substituted Piperidinones | Schmidt Rearrangement | Diaryl-1,4-diazepan-5-ones | A method to introduce specific stereochemistry and substitutions onto the core ring. |

These examples underscore the adaptability of the 1,4-diazepanone core in generating a rich diversity of molecular structures for further chemical exploration.

Applications in Ligand Design for Coordination Chemistry (non-biological focus)

The nitrogen atoms within the 1,4-diazepan-5-one ring possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The parent compound, 1,4-diazepane, is noted for its excellent chelating properties and its ability to form stable complexes with metal ions, positioning it as an ideal ligand in catalysis and coordination chemistry. chem960.com

The presence of the carbonyl group in 1,4-diazepan-5-one can influence its coordination behavior compared to the parent 1,4-diazepane. The oxygen atom of the carbonyl can act as an additional donor site, potentially allowing for different coordination modes (e.g., bidentate or tridentate chelation) or the formation of polynuclear complexes. While specific studies focusing solely on 1,4-diazepan-5-one;dihydrochloride as a ligand are not extensively documented in the provided results, related azo-substituted diazepine compounds are highlighted as highly important for coordination chemistry. iucr.org The fundamental structure is recognized as a building block for functional metal complexes, suggesting its potential utility in creating bespoke ligands for various catalytic and material science applications.

Integration into Polymeric Structures or Advanced Materials (if chemically relevant)

The 1,4-diazepan-5-one scaffold has found a niche but significant role in the field of polymer chemistry and advanced materials. Its derivatives are particularly relevant in the synthesis of specialized polymers, such as nitroxide radical polymers, which are used as electrode-active materials in rechargeable batteries. uq.edu.au

A key application involves its use in Nitroxide-Mediated Radical Polymerization (NMRP), a controlled polymerization technique. Research has shown that enlarging a six-membered piperidin-4-one ring to a seven-membered 2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one results in a threefold higher equilibrium constant and allows for increased monomer conversion at lower temperatures. mdpi.com This demonstrates a direct application where the specific diazepanone structure provides enhanced control over polymer synthesis.

The potential of 1,4-diazepan-5-one derivatives as building blocks for specialized polymers is also recognized, highlighting their role in constructing advanced materials with tailored properties. vulcanchem.com

| Application Area | Specific Derivative/Role | Research Finding |

| Radical Polymers for Batteries | Precursor for Nitroxide Radical Polymers | Used in the synthesis of materials for energy storage applications. uq.edu.au |

| Controlled Polymerization (NMRP) | 2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one | The seven-membered ring structure improves polymerization control compared to six-membered analogues. mdpi.com |

Precursor for Scaffold-Based Library Synthesis (excluding biological screening)

Scaffold-based library synthesis is a powerful strategy in chemistry for systematically exploring chemical space. The 1,4-diazepan-5-one core is an excellent starting point for such endeavors due to its inherent functionality and the vast number of synthetic transformations it can undergo. The goal is to generate a collection of structurally related compounds (a library) from a common core.

The synthesis of 1,4- and 1,5-benzodiazepines from precursors like o-phenylenediamine is a prime example of generating a library of related, yet distinct, chemical entities. ambeed.com Efficient, gram-scale continuous-flow protocols have been developed for synthesizing the 3,4-dihydro-5H-benzo[e] uq.edu.aumdpi.comdiazepin-5-one structure, a method perfectly suited for the convenient generation of compound libraries. chem960.com These libraries are not limited to biological screening; they are crucial for exploring structure-property relationships in materials science, catalysis, and fundamental chemical research. The development of multicomponent reactions to access diverse 1,4-benzodiazepine scaffolds further accelerates the ability to produce these libraries efficiently.

Future Research Directions in 1,4 Diazepanone Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 1,4-diazepine derivatives has been a subject of intense research, driven by their wide-ranging applications. conicet.gov.ar Historically, many synthetic routes involved multiple steps and harsh conditions. The future of 1,4-diazepanone synthesis lies in the development of greener, more efficient, and economically viable processes.

Key areas of advancement include:

Continuous-Flow Synthesis: Modern techniques are moving away from traditional batch processing. Continuous-flow synthesis, particularly using microreactors, offers enhanced control over reaction parameters like temperature and residence time. This leads to higher yields, improved purity, and greater process safety. For the related 1,4-benzodiazepine (B1214927) structures, telescoped flow syntheses have been developed that can produce high-purity products in minutes, significantly reducing solvent consumption and labor costs.

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for rapidly building molecular complexity. Strategies employing the Ugi four-component reaction (Ugi-4CR) have been designed to accelerate access to diverse 1,4-benzodiazepine scaffolds from simple starting materials in just two or three steps. nih.govacs.org These methods are highly efficient and allow for the introduction of multiple points of diversity, which is crucial for creating libraries of compounds. nih.gov

Novel Catalytic Systems: Research is increasingly focused on heterogeneous and nanocatalysts that offer high efficiency, easy separation, and reusability. For instance, novel CuFe2O4@agar@Cu2O nanocatalysts have been developed for the sustainable synthesis of 1,4-benzodiazepines. acs.org Similarly, clay-based nanocatalysts, such as Cu(II)-clay, have been used in microwave-assisted green synthesis protocols to produce 1,5-benzodiazepines with excellent yields in short reaction times. researchgate.net The use of zinc oxide nanoparticles as a heterogeneous catalytic support system also represents a promising one-pot strategy for synthesizing 1,4-diazepine scaffolds. growingscience.com

These modern approaches prioritize sustainability by minimizing waste, reducing energy consumption, and often utilizing environmentally benign solvents like water, aligning with the principles of green chemistry. growingscience.com

Exploration of Novel Chemical Reactivity and Transformation Pathways

Beyond improving its synthesis, a major research frontier is the exploration of novel ways to chemically modify the 1,4-diazepanone scaffold to create more complex and functionalized molecules. The inherent reactivity of the diazepanone ring, with its multiple functional groups (amine, amide, and methylene (B1212753) carbons), provides a rich platform for derivatization.

Future research will likely focus on:

Asymmetric Catalysis: A significant breakthrough has been the development of palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the enantioselective creation of a gem-disubstituted center (a carbon atom bonded to two different non-hydrogen groups) adjacent to a nitrogen atom. This method yields complex, chiral diazepanone heterocycles with high efficiency and excellent enantioselectivity (up to 95% ee).

Domino and Tandem Reactions: Step- and atom-economical domino processes are being developed to construct 1,4-diazepanes from simple starting materials like 1,2-diamines. researchgate.net Other innovative methods include tandem N-iminium ion cyclization–nucleophilic additions on a solid phase to produce fused 1,4-diazepanone peptidomimetics. conicet.gov.ar These reactions create multiple bonds and stereocenters in a single, efficient operation.

Cycloaddition Reactions: The development of novel cyclization strategies, such as the [4+3] annulation of indoles with β-CF3-1,3-enynes, yields fluorine-containing indole-fused 1,4-diazepinones. researchgate.net Similarly, base-mediated higher-order [8+3]-cycloaddition reactions have been used to synthesize highly functionalized cycloheptatriene-fused piperazinones, which share a similar heterocyclic core. researchgate.net These methods provide rapid access to complex, polycyclic systems that are otherwise difficult to synthesize. researchgate.net

These advanced transformation pathways are crucial for moving beyond simple derivatives and accessing novel chemical space, enabling the creation of molecules with precisely controlled three-dimensional structures.

Advanced Computational Modeling for Predictive Chemistry and Design

Computer-aided drug design (CADD) and computational chemistry are becoming indispensable tools for accelerating the discovery and optimization of novel compounds. nih.gov For the 1,4-diazepanone scaffold, computational methods offer powerful predictive capabilities that can guide synthetic efforts and reduce the need for extensive empirical screening.

Future directions in this area include:

Quantum Chemical Modeling: The electronic structures of 1,4-diazepane derivatives can be studied using quantum mechanical calculations. mdpi.com Methods like density functional theory (DFT) are used to analyze molecular orbitals (e.g., HOMO and LUMO), which helps in understanding and predicting the reactivity of the molecule.

Molecular Docking and Virtual Screening: In silico analysis, including molecular docking, is used to predict how diazepanone derivatives might interact with biological targets. mdpi.com These techniques have been used to study how substituted 1,4-diazepan-5-one (B1224613) derivatives bind to proteins, providing insights that can guide the design of new therapeutic agents. mdpi.com

Conformational Analysis: The seven-membered diazepine (B8756704) ring can adopt several conformations, such as chair and boat forms. mdpi.com X-ray crystallography provides precise data on the solid-state structure, while computational methods can be used to calculate the potential energy of different conformations to determine the most stable shapes a molecule can adopt. This structural understanding is fundamental to predicting a molecule's properties and interactions.

The integration of these computational tools allows for a more rational design process, enabling chemists to prioritize the synthesis of molecules with the highest probability of possessing desired properties. nih.gov

Expansion into Underexplored Chemical Applications (non-biological, e.g., catalysis, materials)

While the 1,4-diazepanone scaffold is well-established in medicinal chemistry, its potential in non-biological fields remains largely underexplored. The unique structural and electronic properties of this heterocycle suggest it could be a valuable component in materials science and catalysis.

Emerging and future research in this domain includes:

Ligands in Catalysis: The nitrogen atoms within the 1,4-diazepanone ring are potential coordination sites for metal ions. This suggests that diazepanone derivatives could serve as novel ligands in transition-metal catalysis. The development of chiral diazepanone ligands could be particularly valuable for asymmetric catalysis, a cornerstone of modern organic synthesis. Some chemical suppliers already categorize 1,4-diazepan-5-one under "Catalysis Chemistry," and it has been mentioned in studies on catalyst optimization. arctomsci.comrsc.org

Monomers for Novel Polymers: The bifunctional nature of 1,4-diazepan-5-one (containing both amine and amide functionalities) makes it a candidate for use as a monomer in polymerization reactions. Polyamides or other polymers incorporating the diazepanone ring could exhibit unique thermal, mechanical, or chelating properties.

Functional Materials: Certain synthetic strategies that produce complex, fused 1,4-diazepinone systems are noted for their potential utility in materials science. researchgate.net The broader class of benzodiazepines has found applications in the dye and paint industries, suggesting that the diazepine scaffold has potential as a building block for functional organic materials. researchgate.net

The exploration of these non-biological applications represents a significant growth area for 1,4-diazepanone chemistry, promising to unlock new functionalities and expand the utility of this versatile heterocyclic system beyond its current scope.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,4-diazepan-5-one dihydrochloride, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves cyclization reactions. For example, reacting N-benzyl-1,4-diaminobutane with phosgene or its equivalents under reflux conditions forms the diazepanone core, followed by hydrochloride salt formation . Microwave-assisted synthesis is an efficient alternative, reducing reaction time and improving yields . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control, and catalyst selection (e.g., palladium on carbon). Optimization studies suggest continuous flow reactors enhance scalability and consistency .

Q. How is the structural integrity of 1,4-diazepan-5-one dihydrochloride validated in synthetic workflows?

- Answer : Structural validation employs spectroscopic techniques:

- NMR : Confirms proton environments and heterocyclic ring integrity.

- X-ray crystallography : Resolves bond lengths and angles (e.g., SHELX software for crystallographic refinement) .

- Mass spectrometry : Verifies molecular weight and fragmentation patterns.

- Computational tools like ORTEP-III aid in visualizing crystal structures .

Q. What safety protocols are critical when handling 1,4-diazepan-5-one dihydrochloride in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Spill Management : Neutralize with inert absorbents; avoid aqueous drainage .

- Storage : Dry, cool environments to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in diazepanone cyclization?

- Answer : Key strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/C) improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Microwave Assistance : Reduces reaction time from hours to minutes .

- Data-Driven Adjustments : Statistical tools (e.g., Design of Experiments) identify critical parameters like temperature and stoichiometry .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., variable IC50 values)?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., Olaparib) .

- Dose-Response Curves : Triplicate experiments with nonlinear regression analysis minimize variability.

- Mechanistic Studies : Combine apoptosis assays (flow cytometry) with protein expression profiling (Western blotting) to correlate activity with molecular targets .

Q. How do structural modifications (e.g., fluorobenzyl substitution) alter the compound’s pharmacological profile?

- Answer : Comparative studies show:

- Fluorine Substitution : Enhances metabolic stability and bioavailability due to electronegativity and lipophilicity .

- Dihydrochloride vs. Hydrochloride : The dihydrochloride form improves aqueous solubility, critical for in vivo studies .

- Case Study : 4-(4-Fluorobenzyl) derivatives exhibit higher GABA receptor affinity, suggesting CNS-targeting potential .

Q. What computational tools are used to predict the binding affinity of 1,4-diazepan-5-one derivatives?

- Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., lysosomal phospholipase A2) .

- QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to biological activity .

- 3D Pharmacophore Mapping : Identifies critical hydrogen-bonding and hydrophobic regions for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.